1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione

Lipophilicity Membrane permeability Agrochemical design

1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione (CAS 457959-70-5) is a disubstituted aminomaleimide with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol. It belongs to the 1-alkyl-3-alkylaminopyrrole-2,5-dione class, which are key synthetic intermediates for producing 1-alkyl-3-arylaminopyrrole-2,5-diones via transamination with arylamines.

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
Cat. No. B12887072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione
Molecular FormulaC12H20N2O2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=O)N(C1=O)CCCC
InChIInChI=1S/C12H20N2O2/c1-3-5-7-13-10-9-11(15)14(12(10)16)8-6-4-2/h9,13H,3-8H2,1-2H3
InChIKeyODNQUCUMLYBCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione: Physicochemical Identity and Class Context for Procurement


1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione (CAS 457959-70-5) is a disubstituted aminomaleimide with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol . It belongs to the 1-alkyl-3-alkylaminopyrrole-2,5-dione class, which are key synthetic intermediates for producing 1-alkyl-3-arylaminopyrrole-2,5-diones via transamination with arylamines [1]. The downstream arylaminopyrrole-2,5-dione derivatives have demonstrated fungistatic, herbicidal, insecticidal, and antitumor activities, and are explored as GSK-3 inhibitors for conditions including diabetes and Alzheimer's disease [2]. The compound features dual substitution: an N1-butyl group on the maleimide nitrogen and a C3-butylamino group, which together confer distinct lipophilicity and hydrogen-bonding profiles relative to shorter-chain or mono-substituted analogs in the series.

Why 1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione Cannot Be Directly Replaced by Simple N-Substituted Maleimides


Simple N-substituted maleimides such as N-butylmaleimide (CAS 2973-09-3) or N-ethylmaleimide lack the 3-alkylamino substituent that is essential for the transamination chemistry leading to bioactive 3-arylaminopyrrole-2,5-diones [1]. The presence of the 3-butylamino group in the target compound enables vinyl nucleophilic substitution (SNvin) with primary arylamine hydrochlorides, producing 1-alkyl-3-arylaminopyrrole-2,5-diones in good yields—a reactivity pathway unavailable to simple N-alkylmaleimides [1]. Furthermore, the specific combination of N1-butyl and C3-butylamino substituents confers a calculated LogP of 1.76, which is substantially higher than the methyl analog (LogP −0.91) and the ethyl analog (LogP 0.20), indicating significantly greater lipophilicity that may influence membrane partitioning in cell-based assays and organism-level bioavailability in agrochemical applications . Substituting a shorter-chain or mono-substituted analog would alter both the synthetic utility and the physicochemical profile, potentially compromising downstream biological outcomes observed with the 1-butyl-3-(butylamino) scaffold.

Quantitative Differentiation of 1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione from Structural Analogs


LogP Comparison: Enhanced Lipophilicity of the Dibutyl-Substituted Scaffold vs. Shorter-Chain Analogs

The calculated LogP of 1-butyl-3-(butylamino)-1H-pyrrole-2,5-dione is 1.76, which is 2.67 log units higher than the 1-methyl-3-(methylamino) analog (LogP −0.91) and 1.56 log units higher than the 1-ethyl-3-(ethylamino) analog (LogP 0.20), based on computed values from the same data source . Compared to N-butylmaleimide (LogP 0.65), the target compound is 1.11 log units more lipophilic . This increase in lipophilicity is consistent with the additional four methylene units contributed by the dual butyl substitution and correlates with the 7 rotatable bonds in the target compound versus 1–3 rotatable bonds in shorter-chain analogs .

Lipophilicity Membrane permeability Agrochemical design

Polar Surface Area (PSA) Differentiation: Hydrogen-Bonding Capacity vs. Simple N-Alkylmaleimides

The target compound has a calculated polar surface area (PSA) of 49.41 Ų, which is 12.03 Ų higher than N-butylmaleimide (PSA 37.38 Ų) . This difference arises from the additional 3-butylamino group, which contributes one hydrogen bond donor and one additional hydrogen bond acceptor compared to simple N-alkylmaleimides . Notably, the PSA is identical to that of the 1-methyl-3-(methylamino) and 1-ethyl-3-(ethylamino) analogs (both 49.41 Ų), indicating that the hydrogen-bonding pharmacophore is conserved across the 1-alkyl-3-alkylamino series, while the LogP varies substantially with alkyl chain length .

Hydrogen bonding Drug-likeness Molecular recognition

Synthetic Utility: Transamination Reactivity of 1-Alkyl-3-alkylaminopyrrole-2,5-diones with Arylamines

1-Alkyl-3-alkylaminopyrrole-2,5-diones, including the target compound, undergo vinyl nucleophilic substitution (SNvin) with primary arylamine hydrochlorides in methanol or DMSO to give 1-alkyl-3-arylaminopyrrole-2,5-diones in good yields [1]. This reactivity was demonstrated for the 1-methyl-3-methylamino analog, which reacts rapidly with an equimolar amount of arylamine hydrochlorides upon heating for 1 hour in methanol or DMSO [2]. The reaction rate was shown to depend on the pKa of the arylamine, with effective transamination observed for arylamines with pKa values from 5.63 (4-aminophenol) to 1.00 (4-nitroaniline) [2]. In contrast, simple N-alkylmaleimides such as N-butylmaleimide lack the 3-alkylamino leaving group and cannot participate in this transamination pathway .

Transamination Vinyl nucleophilic substitution Synthetic intermediate

Molecular Flexibility: Rotatable Bond Count as a Determinant of Conformational Entropy and Target Adaptation

The target compound possesses 7 rotatable bonds, compared to only 1 rotatable bond for 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione and 3 rotatable bonds for both 1-ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione and N-butylmaleimide . The higher rotatable bond count is a direct consequence of the dual butyl substitution, with each n-butyl chain contributing 3 additional rotatable bonds relative to a methyl group. This increased conformational自由度 may influence entropic contributions to target binding and could affect the compound's behavior in biological membranes [1].

Conformational flexibility Rotatable bonds Entropic binding

Class-Level Biological Potential: Fungistatic and Antitumor Activity of Downstream 3-Arylaminopyrrole-2,5-diones

The downstream 3-arylaminopyrrole-2,5-dione derivatives accessible via transamination of 1-alkyl-3-alkylaminopyrrole-2,5-diones have demonstrated fungistatic, herbicidal, insecticidal, and antitumor activities [1]. These derivatives are also reported as GSK-3 inhibitors with potential applications in diabetes, Alzheimer's disease, and acute stroke [1]. While specific MIC or IC50 values for the target compound itself are not publicly available, the class of neutral maleimides has been reported to display relatively strong antifungal effects with MIC values in the 0.5–4 µg/mL range, and high cytostatic activity with IC50 values below 0.1 µg/mL [2]. The 1-butyl-3-(butylamino) precursor is distinguished within this class by its specific LogP of 1.76, which falls within the optimal lipophilicity range (LogP 2.4–3.0) identified for maximal fungicidal activity in certain maleimide series [3], suggesting that the 1-butyl-3-(butylamino) scaffold may serve as a privileged intermediate for optimizing bioactivity in the derived 3-arylaminopyrrole-2,5-diones.

Fungistatic activity GSK-3 inhibition Antitumor activity

Recommended Application Scenarios for 1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione Based on Quantitative Evidence


Synthesis of 1-Butyl-3-arylaminopyrrole-2,5-dione Libraries for GSK-3 Inhibitor Screening

The target compound is the required starting material for synthesizing 1-butyl-3-arylaminopyrrole-2,5-diones via transamination with arylamine hydrochlorides in methanol or DMSO [1]. The N1-butyl group is retained in the final product, making this compound essential when the 1-butyl substituent is desired for optimizing LogP toward the 2.4–3.0 range associated with maximal fungicidal activity [2]. Researchers synthesizing focused libraries for GSK-3 inhibition, antitumor, or agrochemical screening should procure this specific compound rather than shorter-chain analogs, as the methyl (LogP −0.91) or ethyl (LogP 0.20) variants would yield final 3-arylaminopyrrole-2,5-diones with sub-optimal lipophilicity for membrane permeation .

Agrochemical Lead Optimization: Fungicide Development Leveraging Tunable Lipophilicity

The class of neutral maleimides has demonstrated antifungal MIC values of 0.5–4 µg/mL and high cytostatic activity (IC50 < 0.1 µg/mL) [1]. The 1-butyl-3-(butylamino) scaffold provides a LogP of 1.76, which is below but approaching the optimal fungicidal LogP range of 2.4–3.0 [2]. By selecting aryl groups with appropriate lipophilicity during the transamination step, researchers can fine-tune the final compound's LogP into the optimal window. This tunability, combined with the synthetic accessibility of the transamination reaction, makes the target compound a strategic intermediate for systematic structure-activity relationship studies in antifungal maleimide programs .

Dual-Derivatization Platform for Probing Structure-Activity Relationships in Maleimide-Based Bioactives

The dual substitution pattern (N1-butyl and C3-butylamino) provides two independently modifiable positions. The C3-butylamino group serves as a leaving group in transamination reactions, enabling introduction of diverse aryl groups while the N1-butyl substituent remains constant [1]. This is distinct from simple N-alkylmaleimides like N-butylmaleimide, which lack the 3-position reactivity handle and are limited to N1-only derivatization [2]. For SAR campaigns requiring systematic variation of the 3-arylamino moiety against a fixed N1-butyl background, the target compound is the appropriate choice. The 7 rotatable bonds of the butyl chains also provide greater conformational sampling than the 1–3 rotatable bonds of methyl or ethyl analogs, which may influence binding entropy and selectivity .

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